molecular formula C9H8F3NO2 B13199539 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13199539
M. Wt: 219.16 g/mol
InChI Key: QURCBGJPQRQQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid , reflecting its substitution pattern on the pyridine ring and the carboxylic acid functional group at position 3. The molecular formula is C$$9$$H$$8$$F$$3$$NO$$2$$ , with a molecular weight of 231.16 g/mol . Key identifiers include:

Property Value
CAS Registry Number Not publicly disclosed
Synonyms 2,4-Dimethyl-6-CF3-nicotinic acid; EVT-13333161
Structural Features Pyridine ring with -COOH (C3), -CH$$3$$ (C2, C4), -CF$$3$$ (C6)

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, which reveals characteristic signals for the trifluoromethyl group ($$\delta$$ ~120 ppm in $$^{19}$$F NMR) and methyl substituents ($$\delta$$ ~2.5 ppm in $$^{1}$$H NMR). X-ray crystallography data, while not explicitly available for this derivative, suggest a planar pyridine ring with steric hindrance from the trifluoromethyl group, influencing reactivity.

Historical Development and Discovery

The synthesis of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid emerged from advancements in trifluoromethylation techniques during the late 20th century, driven by the demand for fluorinated compounds in medicinal chemistry. Early routes involved multi-step processes starting from halogenated pyridine precursors. For example, one method utilizes 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine as an intermediate, which undergoes methylation and hydrolysis to yield the target compound.

A notable synthetic approach (Fig. 1) involves:

  • Cyclocondensation : Reacting methyl 3-amino acrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions to form the pyridine core.
  • Functionalization : Introducing methyl groups via nucleophilic substitution or catalytic hydrogenation.
  • Hydrolysis : Converting ester intermediates to the carboxylic acid using aqueous hydrochloric acid.

These methods achieve moderate yields (40–50%), with purification challenges arising from the compound’s high polarity and solubility limitations. Recent innovations in transition-metal catalysis and flow chemistry have improved efficiency, though scalability remains a focus area.

Position Within Nicotinic Acid Derivatives

Nicotinic acid (pyridine-3-carboxylic acid) serves as a foundational scaffold for numerous derivatives, with modifications altering pharmacological and physicochemical properties. Key comparative features include:

Derivative Substitution Pattern Key Applications
Nicotinic acid -COOH at C3 Vitamin B3 supplementation
6-Trifluoromethylnicotinic acid -CF$$_3$$ at C6, -COOH at C3 Enzyme inhibition
4-(Trifluoromethyl)nicotinic acid -CF$$_3$$ at C4, -COOH at C3 Agrochemical intermediates
This compound -CH$$3$$ at C2/C4, -CF$$3$$ at C6 Pharmaceutical lead optimization

The 2,4-dimethyl-6-CF3 variant exhibits enhanced lipophilicity ($$\log P$$ ~2.1) compared to non-methylated analogs ($$\log P$$ ~1.5), improving membrane permeability. This property, coupled with the electron-withdrawing effect of the trifluoromethyl group, makes it a preferred substrate for synthesizing kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)13-5(2)7(4)8(14)15/h3H,1-2H3,(H,14,15)

InChI Key

QURCBGJPQRQQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic transformations starting from appropriately substituted pyridine derivatives or building the pyridine ring with the trifluoromethyl group already installed. The main synthetic challenges include selective introduction of the trifluoromethyl group, controlling regioselectivity for methyl substitution, and efficient conversion to the nicotinic acid moiety.

Preparation via Halogenated Pyridine Precursors and Trifluoromethylation

One common approach involves starting from halogenated nicotinic acid esters, such as 6-iodo-2,4-dimethyl-nicotinic acid ethyl ester, followed by trifluoromethylation using trifluoromethylating agents in the presence of catalysts.

Typical Reaction Conditions:

  • Reactants: 6-iodo-2,4-dimethyl-nicotinic acid ethyl ester, trifluoromethyl(trimethyl)silane (a trifluoromethylating agent), potassium fluoride (fluoride source), copper(I) iodide (catalyst).
  • Solvent: 1-methylpyrrolidin-2-one.
  • Temperature: Approximately 70 °C.
  • Reaction Time: Several hours under inert atmosphere.
  • Post-Reaction: Hydrogenation with palladium on activated carbon catalyst in ethanol and acetic acid under elevated pressure (~2068.65 Torr) for 48 hours to reduce intermediates and finalize the nicotinic acid structure.

Outcome:

  • The trifluoromethyl group is introduced at the 6-position.
  • The ethyl ester is converted to the free acid via hydrogenation and hydrolysis steps.
  • Reported yields for this sequence are moderate (~44%) due to the complexity of multiple steps and purification challenges.

This method is supported by documented experimental procedures showing the successful synthesis of 3-pyridinecarboxylic acid derivatives with 2,4-dimethyl and 6-(trifluoromethyl) substitution patterns.

Cyclization Routes Using Trifluoroacetyl Precursors and Amino Acrylonitrile

An alternative industrially viable method involves the synthesis of 4-trifluoromethyl nicotinic acid derivatives (closely related to the 2,4-dimethyl-6-trifluoromethyl nicotinic acid family) via cyclization reactions starting from trifluoroacetyl chloride and vinyl ethyl ether, followed by reaction with 3-amino acrylonitrile.

Stepwise Process:

  • Acylation:

    • Vinyl ethyl ether reacts with trifluoroacetyl chloride in the presence of a catalyst (e.g., triethylamine, tributylamine, pyridine) at temperatures ranging from -10 to 30 °C.
    • Reaction time: 3 to 7 hours.
    • Product: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
  • Cyclization:

    • The above intermediate reacts with 3-amino acrylonitrile at 50-100 °C for 3-9 hours.
    • Catalysts include bases such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide.
    • Product: 4-trifluoromethyl nicotinonitrile.
  • Hydrolysis and Acidification:

    • The nitrile intermediate is hydrolyzed in aqueous base (e.g., sodium hydroxide) at 60-100 °C for 5-10 hours.
    • Acidification with hydrochloric acid yields the target nicotinic acid derivative.

Yields and Advantages:

  • The cyclization step yields 4-trifluoromethyl nicotinonitrile with high efficiency (~96.7%).
  • Final acid yields are around 76.5%.
  • This method is noted for its use of inexpensive and readily available raw materials, straightforward operation, and suitability for scale-up in industrial production.
  • The procedure avoids harsh low-temperature conditions and expensive reagents like lithium diisopropylamide (LDA).

Reaction Scheme Summary:

Step Reactants & Conditions Product Yield (%)
Acylation Vinyl ethyl ether + trifluoroacetyl chloride + catalyst (-10 to 30 °C, 3-7 h) 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Not specified
Cyclization Above product + 3-amino acrylonitrile + base (50-100 °C, 3-9 h) 4-trifluoromethyl nicotinonitrile 96.7
Hydrolysis Nitrile + NaOH (60-100 °C, 5-10 h), acidification 4-trifluoromethyl nicotinic acid 76.5

This method is detailed in Chinese patent CN109467532B and represents a significant advancement in practical synthesis.

Synthetic Routes via Chlorination and Catalytic Hydrogenolysis

Another method involves preparing intermediates such as 2,6-dichloro-3-cyano-4-trifluoromethylpyridine through chlorination of hydroxylated pyridine precursors, followed by catalytic hydrogenolysis and hydrolysis to yield trifluoromethyl nicotinic acid derivatives.

Key Steps:

  • Starting from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, potassium hydroxide catalyzes cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
  • Chlorination with phosphorus oxychloride (POCl3) yields 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.
  • Catalytic hydrogenolysis over palladium on carbon (Pd/C) reduces the cyano group and/or chlorides.
  • Subsequent hydrolysis steps yield the final nicotinic acid.

Advantages and Challenges:

  • This method is feasible and safe, with economic benefits and industrial applicability.
  • However, chlorination yields are sometimes low, and catalytic hydrogenolysis can partially reduce the pyridine ring, complicating purification.
  • The method allows flexibility in the order of hydrogenolysis and hydrolysis steps.

This approach is described in Chinese patent CN101851193A and related literature.

Comparative Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Halogenated Pyridine + CF3SiMe3 Uses halogenated nicotinic esters, trifluoromethylation, Pd-catalyzed hydrogenation Moderate yield, well-established chemistry Multi-step, moderate yield (~44%)
Cyclization via Trifluoroacetyl chloride + 3-amino acrylonitrile Acylation, cyclization, hydrolysis; industrially scalable High yield in cyclization, cheap raw materials, suitable for scale-up Longer reaction times, multiple steps
Chlorination + Catalytic Hydrogenolysis Cyclization, chlorination, Pd/C hydrogenolysis, hydrolysis Safe, economically viable, industrial applicability Low chlorination yield, possible ring reduction

Research Outcomes and Industrial Relevance

  • The cyclization method involving trifluoroacetyl chloride and 3-amino acrylonitrile has demonstrated yields exceeding 75% for the final acid product, with high purity and reproducibility, making it a preferred industrial route.
  • The halogenated pyridine trifluoromethylation approach provides useful intermediates for further functionalization but suffers from moderate yields and longer reaction times.
  • Chlorination and catalytic hydrogenolysis methods offer alternative synthetic pathways but require careful control to prevent over-reduction and optimize chlorination efficiency.

Chemical Reactions Analysis

Table 1: Key Synthetic Routes and Yields

Reaction TypeReagents/ConditionsYieldSource
Lithiation-CarboxylationLTMP, CO₂, DMI solvent~50%*
Pd/C HydrogenationH₂, Pd/C, MeOH, triethylamine90.4%
Acidic HydrolysisH₂SO₄, H₂O, glacial acetic acid, reflux97.3%

Coupling Reactions

The trifluoromethyl group enhances electrophilic aromatic substitution reactivity, enabling:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids at the C-4 position .

  • Buchwald-Hartwig Amination : Installation of arylamino groups at C-2, as demonstrated in HIV-1 RT inhibitors (IC₅₀ = 14 µM for RNase H inhibition) .

Table 2: Representative Coupling Reactions

ReactionSubstrateProduct ActivityConditions
Suzuki Coupling4-Iodo derivative + ArB(OH)₂Biaryl analogs (antiviral)Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
Buchwald-Hartwig Amination2-Chloro derivative + ArNH₂2-Arylamino inhibitorsPd₂(dba)₃, Xantphos, 100°C

Acid-Base Reactivity and Stability

  • pKa : The carboxylic acid group has a pKa of ~2.5, typical for pyridinecarboxylic acids .

  • Stability : Degrades under extreme acidic (pH < 2) or basic (pH > 10) conditions, forming decarboxylated byproducts.

Table 3: Stability Under pH Conditions

pH RangeStability ProfileApplications
2–8Stable (shelf life >12 months at 25°C)Pharmaceutical intermediates
<2 or >10Rapid decarboxylation (t₁/₂ < 1 hour)Avoid in harsh synthetic steps

Biological Interactions

Derivatives exhibit:

  • HIV-1 RT Dual Inhibition : 2-Arylamino derivatives (e.g., compound 21 ) inhibit RNase H (IC₅₀ = 14 µM) and viral replication (EC₅₀ = 5 µM) .

  • Allosteric Binding : Interaction with conserved RNase H domains, unaffected by NNRTI-resistant mutations (K103N, Y181C) .

Comparative Reactivity with Analogues

Feature2,4-Dimethyl-6-(CF₃)nicotinic acid6-(CF₃)nicotinic acid4-(CF₃)nicotinic acid
Melting Point~170–176°C146–148°C 170–176°C
Electrophilic ReactivityEnhanced at C-4 (methyl directing)C-2, C-4C-2, C-6
Biological PotencyHigher lipophilicity (logP ~2.1)Moderate activityVariable

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key nicotinic acid derivatives with trifluoromethyl substituents and varying functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activity Reference ID
2-Methyl-6-(trifluoromethyl)nicotinic acid 2-CH₃, 6-CF₃ C₈H₆F₃NO₂ 205.14 Not reported Intermediate in drug synthesis
4-Methyl-6-(trifluoromethyl)nicotinic acid 4-CH₃, 6-CF₃ C₈H₆F₃NO₂ 205.13 Not reported Agrochemical research
4-Chloro-6-(trifluoromethyl)nicotinic acid 4-Cl, 6-CF₃ C₇H₃ClF₃NO₂ 225.56 Not reported Pharmaceutical intermediate
2-Hydroxy-6-(trifluoromethyl)nicotinic acid 2-OH, 6-CF₃ C₇H₄F₃NO₃ 207.11 Not reported Fluorinated pharmaceutical intermediate
2-Bromo-6-(trifluoromethyl)nicotinic acid 2-Br, 6-CF₃ C₇H₃BrF₃NO₂ 260.01 Not reported Precursor for cross-coupling reactions
6-(Trifluoromethyl)nicotinic acid 6-CF₃ C₇H₄F₃NO₂ 191.11 Not reported HIV-1 RT inhibitor intermediates
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group at position 6 enhances acidity and stabilizes the pyridine ring, making these compounds resistant to metabolic degradation .
  • Halogens (e.g., 4-Cl, 2-Br): Introduce reactivity for further functionalization (e.g., Suzuki coupling) and modulate electronic properties . Hydroxy Group (2-OH): Enhances hydrogen-bonding capacity, which may improve target binding in enzyme inhibitors .

Biological Activity

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C9H8F3N
Molecular Weight: 201.16 g/mol
IUPAC Name: 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, which can lead to improved biological activity compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Starting Materials: Typically synthesized from commercially available 2,4-dimethylpyridine.
  • Reagents Used: Trifluoroacetic anhydride or trifluoroacetic acid is often used to introduce the trifluoromethyl group.
  • Reaction Conditions: The reaction is generally performed under controlled temperatures with appropriate solvents to optimize yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Pseudomonas aeruginosa0.25 mM
Candida albicans1.5 mM

These findings indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial capability .

Antitumor Activity

The compound has also shown promise in antitumor studies. A study involving various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .

Case Studies

  • Case Study on Antimicrobial Resistance:
    A recent investigation assessed the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development .
  • Case Study on Cancer Treatment:
    In a preclinical model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is often employed. For example, chlorination of precursor nitriles (e.g., 2,6-dihydroxy-4-(trifluoromethyl)nicotionitrile) using tetramethylammonium chloride and triethylamine in a 1:2:1 molar ratio achieves ~80% yield . Hydrolysis in a mixed sulfuric/nitric acid solvent (4:1 v/v) improves efficiency (~93% yield). Hydrogenolysis with sodium acetate and 10% Pd/C catalyst (6% catalyst loading) further refines the product (~90% yield). Optimize solvent polarity and catalyst ratios for regioselective methylation at the 2- and 4-positions.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (expected m/z ~235 for C₉H₈F₃NO₂) and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl group environments (~-60 ppm for CF₃). ¹H NMR resolves methyl groups (δ 2.2–2.5 ppm for 2,4-dimethyl) .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) for purity assessment (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation with fume hoods (OSHA PEL guidelines) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Label with GHS hazard codes (e.g., Xi for irritant) .
  • Emergency Procedures : For skin/eye contact, rinse with copious water (15+ minutes) and seek medical evaluation. Use activated carbon for spill containment .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability. In glucokinase activation studies, analogs like (S)-6-(3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanamido)nicotinic acid show hepatoselectivity due to CF₃-mediated protein binding (50-fold liver/pancreas distribution ratio) . Design in vitro assays (e.g., fluorescence polarization) to quantify binding affinity (Kd) and compare with non-CF₃ analogs.

Q. What experimental strategies resolve contradictory data in pharmacological efficacy studies?

  • Methodological Answer : Contradictions often arise from model specificity. For example, nicotinic acid derivatives show variable CV outcomes in AIM-HIGH vs. HPS2-THRIVE trials due to baseline LDL-C levels and adjunct therapies (e.g., statins) . To mitigate:

  • Dose-Response Curves : Test across physiological ranges (e.g., 1 nM–100 µM) in primary hepatocytes vs. immortalized lines.
  • Co-Administered Agents : Include statins or antiflushing agents (e.g., laropiprant) to mimic clinical conditions .

Q. How can isotopic labeling (e.g., ¹³C/¹⁸O) track metabolic pathways of this compound?

  • Methodological Answer : Synthesize ¹³C-labeled 2,4-dimethyl groups via methylation with ¹³CH₃I. Use LC-MS/MS to trace metabolites in hepatic microsomal incubations. For ¹⁸O labeling, hydrolyze intermediates with H₂¹⁸O and monitor carboxylate formation via FTIR (C=O stretch ~1700 cm⁻¹) .

Key Research Challenges

  • Synthetic Scalability : Catalytic hydrogenation steps require Pd/C optimization to minimize dehalogenation side reactions .
  • Biological Target Specificity : Use CRISPR-edited cell lines to isolate trifluoromethyl effects on off-target enzymes (e.g., cytochrome P450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.